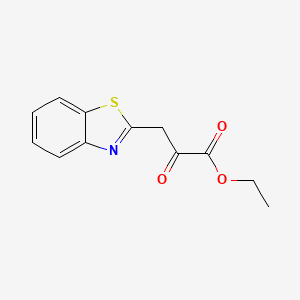

Ethyl 3-(2-benzothiazolyl) pyruvate

Beschreibung

Ethyl 3-(2-benzothiazolyl) pyruvate is a synthetic compound combining a pyruvate backbone with a 2-benzothiazolyl substituent. The pyruvate moiety confers metabolic activity, while the benzothiazolyl group enhances structural rigidity and modulates interactions with biological targets, such as enzymes or receptors. This compound is hypothesized to exhibit dual functionality: (1) redox modulation via the pyruvate group and (2) targeted inhibition of proteases or inflammatory mediators through the benzothiazolyl moiety. Current research on structurally related compounds, such as VIR250 and VIR251 (which contain 2-benzothiazolyl groups), demonstrates that this group can occupy specific subsites (e.g., the S4 pocket of SARS-CoV PLpro), influencing inhibitor potency and binding orientation .

Eigenschaften

CAS-Nummer |

66904-39-0 |

|---|---|

Molekularformel |

C12H11NO3S |

Molekulargewicht |

249.29 g/mol |

IUPAC-Name |

ethyl 3-(1,3-benzothiazol-2-yl)-2-oxopropanoate |

InChI |

InChI=1S/C12H11NO3S/c1-2-16-12(15)9(14)7-11-13-8-5-3-4-6-10(8)17-11/h3-6H,2,7H2,1H3 |

InChI-Schlüssel |

NGENAUZCHCXMIC-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C(=O)CC1=NC2=CC=CC=C2S1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-benzothiazolyl) pyruvate typically involves the reaction of ethyl pyruvate with 2-aminobenzothiazole. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of Ethyl 3-(2-benzothiazolyl) pyruvate may involve more advanced techniques such as electrosynthesis. This method is considered environmentally friendly and efficient, as it avoids the use of toxic reagents and harsh reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(2-benzothiazolyl) pyruvate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The benzothiazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Ethyl 3-(2-benzothiazolyl) pyruvate can yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(2-benzothiazolyl) pyruvate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Wirkmechanismus

The mechanism of action of Ethyl 3-(2-benzothiazolyl) pyruvate involves its interaction with various molecular targets and pathways. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and HMGB1, which play a crucial role in the body’s inflammatory response. This inhibition helps in reducing inflammation and protecting tissues from damage .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Ethyl 3-(2-Benzothiazolyl) Pyruvate and Analogous Compounds

Pharmacological Mechanisms

- Ethyl 3-(2-benzothiazolyl) pyruvate : The benzothiazolyl group may enable selective binding to enzymatic pockets (e.g., PLpro’s S4 subsite), similar to VIR250/VIR251, which adopt orientations near Pro248/Pro249 residues to block viral replication . The pyruvate group could synergistically mitigate oxidative stress, akin to Ethyl Pyruvate’s HMGB1 suppression .

- Ethyl Pyruvate (EP) : Directly suppresses HMGB1, a pro-inflammatory cytokine, and enhances regulatory T cell (Treg) function by increasing FoxP3+ cells and CTLA-4 expression, critical for immune tolerance in diabetes . EP also reduces pancreatic β-cell apoptosis by lowering ROS/RNS levels .

- Dimethyl Fumarate : Activates the Nrf2 pathway, reducing oxidative damage, and inhibits pro-inflammatory Th1/Th17 cells, contrasting with EP’s Treg-focused activity .

Chemical and Pharmacokinetic Properties

- Metabolic Stability : Ethyl Pyruvate is rapidly hydrolyzed to pyruvate in vivo, limiting its half-life. The benzothiazolyl group may slow metabolism, extending duration of action.

Therapeutic Efficacy

- Ethyl 3-(2-benzothiazolyl) pyruvate: No in vivo data exist, but its structural features suggest utility in diseases where protease inhibition and redox balance are critical (e.g., viral infections, chronic inflammation).

- Ethyl Pyruvate: In murine diabetes models, EP exacerbates hyperglycemia (66.7% incidence vs. 33.3% in controls) but reduces insulitis severity by enhancing Treg-mediated immunosuppression .

- Dimethyl Fumarate: Clinically reduces relapse rates in multiple sclerosis by 50% via immunomodulation, a mechanism distinct from EP’s HMGB1 targeting .

Biologische Aktivität

Ethyl 3-(2-benzothiazolyl) pyruvate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Ethyl 3-(2-benzothiazolyl) pyruvate is characterized by its benzothiazole moiety, which is known for contributing to various biological activities. The compound can be synthesized through the reaction of ethyl pyruvate with 2-aminobenzothiazole, resulting in a structure that allows for interaction with multiple molecular targets.

The biological activity of Ethyl 3-(2-benzothiazolyl) pyruvate is primarily attributed to its ability to modulate inflammatory responses and interact with signaling pathways involved in cell survival and apoptosis. Key mechanisms include:

- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and HMGB1, which play crucial roles in the inflammatory response.

- Antioxidant Properties : Ethyl 3-(2-benzothiazolyl) pyruvate exhibits antioxidant activity, helping to reduce oxidative stress within cells, which is vital in preventing cellular damage and inflammation .

- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Antimicrobial Activity

Research indicates that Ethyl 3-(2-benzothiazolyl) pyruvate possesses antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against:

- Bacteria : Effective against both Gram-positive and Gram-negative bacteria.

- Fungi : Inhibitory effects on common fungal strains.

Anticancer Activity

The anticancer potential of Ethyl 3-(2-benzothiazolyl) pyruvate has been explored in several studies. Notable findings include:

- Cell Line Studies : The compound showed significant cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), leading to reduced cell viability and increased apoptosis rates.

- Mechanistic Insights : It was observed that Ethyl 3-(2-benzothiazolyl) pyruvate activates apoptotic pathways through mitochondrial membrane potential disruption and caspase activation .

Table 1: Summary of Biological Activities

Case Studies

-

Antimicrobial Efficacy :

A study conducted on the antimicrobial properties revealed that Ethyl 3-(2-benzothiazolyl) pyruvate significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL. -

Anticancer Potential :

In a controlled experiment involving MCF-7 breast cancer cells, treatment with Ethyl 3-(2-benzothiazolyl) pyruvate resulted in a 70% reduction in cell viability after 48 hours, showcasing its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.